4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide
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Overview
Description
4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide is a complex organic compound that features a benzamide core substituted with fluoro, iodophenoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the benzamide linkage through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The fluoro and iodo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the fluoro or iodo groups .
Scientific Research Applications
4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]benzamide
- 4-chloro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide
- 4-fluoro-N-[3-(4-iodophenoxy)-5-aminophenyl]benzamide
Uniqueness
4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluoro and iodo groups enhances its reactivity and potential for further functionalization, while the nitrophenyl group contributes to its biological activity .
Properties
Molecular Formula |
C19H12FIN2O4 |
---|---|
Molecular Weight |
478.2 g/mol |
IUPAC Name |
4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide |
InChI |
InChI=1S/C19H12FIN2O4/c20-13-3-1-12(2-4-13)19(24)22-15-9-16(23(25)26)11-18(10-15)27-17-7-5-14(21)6-8-17/h1-11H,(H,22,24) |
InChI Key |
RIWJUWLDUBXNCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)I)[N+](=O)[O-])F |
Origin of Product |
United States |
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